molecular formula C7H5BClFO3 B14041849 3-Chloro-4-fluoro-5-formylphenylboronic acid

3-Chloro-4-fluoro-5-formylphenylboronic acid

Cat. No.: B14041849
M. Wt: 202.38 g/mol
InChI Key: QJXQDPZPHFUZAZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-formylphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-formylphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-4-fluoro-5-carboxyphenylboronic acid.

    Reduction: 3-Chloro-4-fluoro-5-hydroxymethylphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluoro-5-formylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-formylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases . The formyl group can also participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

    4-Fluoro-3-formylphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    3-Formylphenylboronic acid: Lacks the chlorine and fluorine substituents, resulting in different chemical properties and reactivity.

Uniqueness

3-Chloro-4-fluoro-5-formylphenylboronic acid is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C7H5BClFO3

Molecular Weight

202.38 g/mol

IUPAC Name

(3-chloro-4-fluoro-5-formylphenyl)boronic acid

InChI

InChI=1S/C7H5BClFO3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-3,12-13H

InChI Key

QJXQDPZPHFUZAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)C=O)(O)O

Origin of Product

United States

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